molecular formula C17H24N2OS B14325193 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol CAS No. 109371-52-0

2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol

Cat. No.: B14325193
CAS No.: 109371-52-0
M. Wt: 304.5 g/mol
InChI Key: RITDTNVJPQRZTO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl groups and a thiazole ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic group donates hydrogen atoms to neutralize free radicals, while the thiazole ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol is unique due to the presence of the thiazole ring, which imparts additional stability and reactivity compared to its simpler analogs. This structural feature enhances its antioxidant properties and broadens its range of applications .

Properties

CAS No.

109371-52-0

Molecular Formula

C17H24N2OS

Molecular Weight

304.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(1,3-thiazol-2-ylamino)phenol

InChI

InChI=1S/C17H24N2OS/c1-16(2,3)12-9-11(19-15-18-7-8-21-15)10-13(14(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)

InChI Key

RITDTNVJPQRZTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=NC=CS2

Origin of Product

United States

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